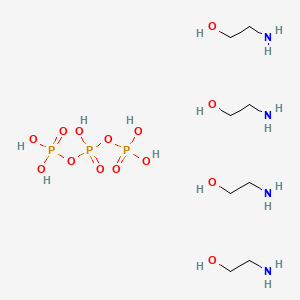
Einecs 303-444-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 303-444-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound’s specific chemical name, molecular formula, and other details are cataloged in this inventory.
Méthodes De Préparation
The preparation methods for Einecs 303-444-6 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Chemical Synthesis: This involves the combination of raw materials under controlled conditions to produce the desired compound. The specific reagents and catalysts used depend on the chemical structure of this compound.
Reaction Conditions: These include temperature, pressure, and pH levels that are optimized to maximize yield and purity. The exact conditions vary based on the desired end product and the efficiency of the reaction.
Analyse Des Réactions Chimiques
Einecs 303-444-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxidized form of the compound, while reduction may yield a more reduced form.
Applications De Recherche Scientifique
Einecs 303-444-6 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on living organisms.
Medicine: It could have potential therapeutic applications, depending on its biological activity and mechanism of action.
Industry: this compound is used in industrial processes, such as the manufacture of other chemicals, materials, or products.
Mécanisme D'action
The mechanism of action of Einecs 303-444-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and reactivity. The exact molecular targets and pathways involved are determined through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Einecs 303-444-6 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or reactivity. The comparison involves analyzing their chemical properties, reactivity, and applications to determine what sets this compound apart.
List of Similar Compounds
Einecs 203-770-8: Amyl nitrite, mixed isomers
Einecs 234-985-5: Bismuth tetroxide
Einecs 239-934-0: Mercurous oxide
These compounds share some similarities with this compound but also have distinct properties and applications .
Propriétés
Numéro CAS |
94199-70-9 |
|---|---|
Formule moléculaire |
C8H33N4O14P3 |
Poids moléculaire |
502.29 g/mol |
Nom IUPAC |
2-aminoethanol;diphosphono hydrogen phosphate |
InChI |
InChI=1S/4C2H7NO.H5O10P3/c4*3-1-2-4;1-11(2,3)9-13(7,8)10-12(4,5)6/h4*4H,1-3H2;(H,7,8)(H2,1,2,3)(H2,4,5,6) |
Clé InChI |
MGMRZCGOMNXGFN-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N.C(CO)N.C(CO)N.C(CO)N.OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















